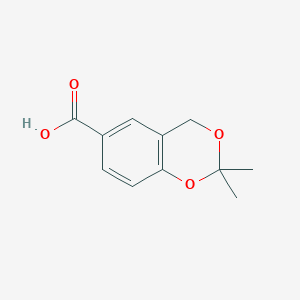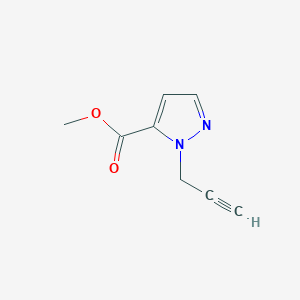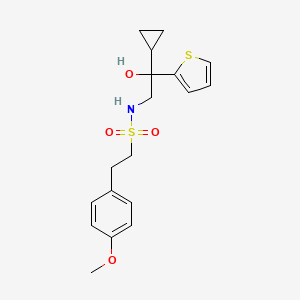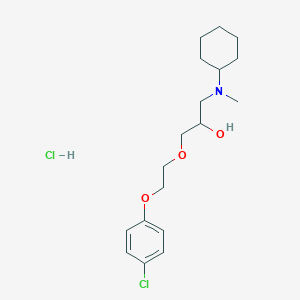
N-isopropyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds typically involves starting materials such as citrazinic acid or 2-chloro-6-ethoxy-4-acetylpyridine. For instance, a series of pyridines, pyrimidinones, and oxazinones derivatives can be synthesized from these starting materials, showcasing a variety of methods to obtain structurally related compounds with antimicrobial activities (Hossan et al., 2012). These processes often involve condensation, cyclization, and methylation steps to introduce specific functional groups and achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of related compounds can be analyzed through various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing folded conformations and intramolecular hydrogen bonding that stabilize the structure (Subasri et al., 2016). These structural insights are crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
Chemical reactions and properties of pyrimidine and pyridine derivatives often involve their reactivity towards nucleophiles, electrophiles, and various reagents. For instance, the reactivity channels of 2-(pyridin-2-yl)-N,N-diphenylacetamides with oxidants have been explored, highlighting the formation of multiple products depending on the reaction conditions (Pailloux et al., 2007). Such studies provide insights into the chemical behavior and potential utility of these compounds in further synthetic applications or as functional materials.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- This compound has been synthesized as part of a series of pyrimidinones and oxazinones derivatives that exhibit antimicrobial properties. Such compounds have shown good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
- Derivatives of this compound, specifically 5-deaza analogues of aminopterin and folic acid, have been synthesized and displayed significant anticancer activity in vitro and in vivo. However, the folic acid analogue did not exhibit significant toxicity (Su et al., 1986).
Chemical Synthesis for Drug Development
- Novel derivatives of this compound have been designed and synthesized for potential use as anti-inflammatory and analgesic agents. Some of these derivatives have shown promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Insecticidal Properties
- Certain pyridine derivatives of this compound have been synthesized and tested for their insecticidal activity. Some have shown strong aphidicidal activities, with one compound exhibiting about four times the insecticidal activity of a standard insecticide (Bakhite et al., 2014).
properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)19-15(22)9-20-8-14(23-3)13(21)7-12(20)10-24-16-17-5-4-6-18-16/h4-8,11H,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGRNKCKBRSJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)




![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)
